Benzenesulfonic acid, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-
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Overview
Description
4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID typically involves the reaction of 3,5-diphenyl-4,5-dihydro-pyrazole with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and sulfonic acid moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID
- 4-(3-PHENYL-5-P-TOLYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID
- 4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID
Uniqueness
4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID is unique due to the presence of both phenyl groups on the pyrazole ring and the benzenesulfonic acid moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
CAS No. |
92708-87-7 |
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Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16/h1-14,21H,15H2,(H,24,25,26) |
InChI Key |
YWAOCPLEJJCYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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